molecular formula C18H21N5O2S2 B2783425 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 1105218-97-0

2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide

Cat. No.: B2783425
CAS No.: 1105218-97-0
M. Wt: 403.52
InChI Key: PLNMOPRDMDNGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[4,5-d]pyridazin derivative featuring a pyrrolidine ring at position 2, a thiophen-2-yl group at position 7, and an N-propylacetamide side chain. The pyrrolidine and thiophene moieties likely enhance solubility and binding interactions, while the acetamide group may contribute to metabolic stability .

Properties

IUPAC Name

2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-2-7-19-13(24)11-23-17(25)15-16(14(21-23)12-6-5-10-26-12)27-18(20-15)22-8-3-4-9-22/h5-6,10H,2-4,7-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNMOPRDMDNGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure features a thiazolo[4,5-d]pyridazine core, a pyrrolidine moiety, and a propylacetamide side chain, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H21N5O2S2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 1105218-97-0

Research indicates that this compound may act primarily as a kinase inhibitor , targeting specific kinases involved in cell proliferation and cancer progression. Notably, it has shown inhibitory effects on FLT3 kinase, which is implicated in various cancers. The compound's ability to modulate kinase activity suggests its potential as an anticancer agent.

Key Biological Activities:

  • Kinase Inhibition : The compound inhibits various kinases, including oncogenic kinases like FLT3.
  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.
  • Anticancer Activity : Mechanisms involving apoptosis and cell cycle regulation have been proposed as pathways through which the compound exerts its anticancer effects .

In Vitro Studies

In vitro assays have demonstrated that 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide exhibits significant inhibitory activity against COX enzymes:

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Selectivity Index
PYZ160.780.5210.73
Celecoxib0.780.789.51

This table highlights the selectivity of the compound compared to Celecoxib, a well-known COX inhibitor .

In Vivo Studies

In vivo studies have indicated that the compound exhibits anti-inflammatory effects comparable to those of established drugs like Celecoxib, with significant inhibition rates observed in animal models . The anti-inflammatory activity was measured by assessing the reduction in inflammatory markers and symptoms in treated subjects.

Potential Applications

Given its biological activity profile, 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide holds promise for development as:

  • Anticancer Therapeutics : Targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Agents : Potential use in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazolo-Pyridazin/Pyridinone Families

Key structural analogues include derivatives from the thiazolo[4,5-b]pyridinone and pyrimido[4,5-d][1,3]oxazin families (). Below is a comparative analysis:

Compound Core Structure Substituents Key Properties
Target Compound Thiazolo[4,5-d]pyridazin 2-(pyrrolidin-1-yl), 7-(thiophen-2-yl), N-propylacetamide Hypothesized improved solubility and target affinity due to thiophene and pyrrolidine .
VI163 (C14H19N3O2S, ) Thiazolo[4,5-b]pyridin-5(4H)-one 2-(pyrrolidin-1-yl), 7-(trifluoromethyl), 6-(3-hydroxypropyl) Solubility: 375 mg/L (water), 1320 mg/L (DMSO); higher lipophilicity from CF3 group .
16c () Pyrimido[4,5-d][1,3]oxazin 4-propyl, 7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino), acrylamide HPLC purity: 99.34%; retention time: 9.37 min; suggests high stability and purity .
16d () Pyrimido[4,5-d][1,3]oxazin 4-isopropyl, 7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino), acrylamide Lower HPLC purity (97.05%) and longer retention time (11.98 min) vs. 16c .

Impact of Substituents on Physicochemical Properties

  • Thiophene vs.
  • Pyrrolidine vs. Piperazine: Pyrrolidine (target, VI163) provides conformational rigidity, while piperazine derivatives () enhance solubility via basic nitrogen but may increase metabolic liability .
  • Side Chains: The N-propylacetamide in the target compound is less polar than VI163’s 3-hydroxypropyl group, possibly improving membrane permeability but reducing aqueous solubility .

Research Findings and Implications

  • Bioactivity: Pyrimido[4,5-d][1,3]oxazin derivatives () show kinase inhibition, suggesting the target compound may share similar mechanisms due to structural overlap in fused heterocycles .
  • Solid Forms: highlights the patenting of solid forms for pyrimido-oxazin derivatives, emphasizing the need for similar studies on the target compound to optimize bioavailability .
  • Limitations: Lack of in vivo data for the target compound limits translational insights, whereas VI163’s solubility profile () supports its use in preclinical models .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, often starting with thiazole and pyridazine precursors. Key parameters include:

  • Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive substituents like the thiophen-2-yl group .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while chlorinated solvents improve thiazole ring formation .
  • Catalysts : Phosphorus pentasulfide is commonly used for thiazole formation, but stoichiometric excess must be avoided to prevent side reactions .
  • Reaction monitoring : TLC or HPLC is recommended to track intermediate formation and optimize reaction termination .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • X-ray crystallography : Resolves the 3D conformation of the thiazolo[4,5-d]pyridazin core and substituent orientation .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify pyrrolidin-1-yl and thiophen-2-yl group connectivity (e.g., characteristic shifts at δ 2.5–3.0 ppm for pyrrolidine protons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+^+: ~455.12 g/mol) .

Q. What preliminary biological assays are suitable for evaluating activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s heterocyclic core, which mimics ATP-binding motifs .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50_{50} values compared to controls like doxorubicin .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., fixed serum concentration, 48-hour incubation) .
  • Orthogonal assays : Combine enzymatic assays with transcriptomic profiling to distinguish direct target effects from off-pathway interactions .
  • Structural analogs : Compare substituent effects (e.g., replacing thiophen-2-yl with fluorophenyl may alter membrane permeability and target binding ).

Q. What computational methods can predict reaction pathways for derivative synthesis?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., thiazolo-pyridazin ring closure energy barriers) .
  • Molecular dynamics (MD) simulations : Predict solvent effects on intermediate stability during acetamide coupling .
  • Retrosynthetic analysis : Tools like ICSynth (ICReDD) decompose the molecule into feasible precursors (e.g., thiophen-2-yl carbaldehyde as a starting material) .

Q. How to design experiments to elucidate the mechanism of action?

  • Pull-down assays : Use biotinylated derivatives to isolate protein targets from cell lysates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) between the compound and purified enzymes .
  • Metabolomic profiling : Compare treated vs. untreated cells to identify disrupted pathways (e.g., purine metabolism for kinase-targeting compounds) .

Q. What strategies improve selectivity for specific biological targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrrolidin-1-yl moiety to enhance hydrogen bonding with target residues .
  • Prodrug design : Mask the acetamide group with cleavable esters to reduce off-target interactions .
  • Co-crystallization studies : Resolve target-compound complexes to guide rational design (e.g., optimizing steric fit in the binding pocket) .

Methodological Guidelines

Q. How to analyze conflicting spectral data from different research groups?

  • Cross-validate with synthetic intermediates : Compare NMR spectra of intermediates (e.g., thiophen-2-yl precursor) to isolate discrepancies .
  • Standardize solvent conditions : Ensure consistent use of deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to prevent chemical shift variations .

Q. What statistical approaches optimize experimental design for derivative synthesis?

  • Factorial design : Vary temperature, solvent, and catalyst loading to identify dominant factors in yield and purity .
  • Response surface methodology (RSM) : Model non-linear interactions between parameters (e.g., solvent polarity vs. reaction time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.